

# Spectroscopic Profile of 2-Phenyl-2-(2-pyridyl)acetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Phenyl-2-(2-pyridyl)acetonitrile**. The information presented herein is intended to support research and development activities by providing detailed spectroscopic information and the methodologies for its acquisition. This document includes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands, structured for clarity and ease of comparison.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Phenyl-2-(2-pyridyl)acetonitrile**. The NMR and MS data are predicted based on the analysis of structurally analogous compounds, namely diphenylacetonitrile and 2-benzylpyridine, and established principles of spectroscopic theory.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Phenyl-2-(2-pyridyl)acetonitrile** ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~ 8.65	d	H-6' (Pyridyl)
~ 7.75	td	H-4' (Pyridyl)
~ 7.50 - 7.30	m	Phenyl-H
~ 7.25	d	H-3' (Pyridyl)
~ 7.20	ddd	H-5' (Pyridyl)
~ 5.30	s	CH (Methine)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Phenyl-2-(2-pyridyl)acetonitrile** ( $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 156.0	C-2' (Pyridyl)
~ 149.5	C-6' (Pyridyl)
~ 137.0	C-4' (Pyridyl)
~ 135.0	Quaternary Phenyl
~ 129.0, 128.5, 127.0	Phenyl CH
~ 123.0	C-5' (Pyridyl)
~ 121.0	C-3' (Pyridyl)
~ 118.0	CN (Nitrile)
~ 45.0	CH (Methine)

Table 3: Key Infrared (IR) Spectroscopic Data for **2-Phenyl-2-(2-pyridyl)acetonitrile**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
~ 3100 - 3000	Aromatic C-H Stretch
~ 2240	Nitrile (C≡N) Stretch
~ 1600, 1580, 1480, 1440	Aromatic C=C & C=N Stretch

Table 4: Predicted Mass Spectrometry Data for **2-Phenyl-2-(2-pyridyl)acetonitrile**

m/z	Interpretation
194	[M] <sup>+</sup> (Molecular Ion)
167	[M - HCN] <sup>+</sup>
117	[M - Phenyl] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
78	[C <sub>6</sub> H <sub>6</sub> ] <sup>+</sup> (Pyridine)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of solid **2-Phenyl-2-(2-pyridyl)acetonitrile**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube and ensure the solution is homogeneous by gentle inversion.

Data Acquisition:

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - A standard single-pulse sequence is utilized.
  - The spectral width is set to cover a range of 0-10 ppm.
  - A 30-degree pulse width is employed with a relaxation delay of 1.0 second.
  - 16 scans are accumulated to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence is used.
  - The spectral width is set to a range of 0-160 ppm.
  - A 30-degree pulse width is used with a relaxation delay of 2.0 seconds.
  - A significantly larger number of scans (e.g., 1024) are accumulated due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Finely grind 1-2 mg of **2-Phenyl-2-(2-pyridyl)acetonitrile** with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The finely ground mixture is then transferred to a pellet press.
- A hydraulic press is used to apply pressure to the mixture, forming a thin, transparent pellet.

### Data Acquisition:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Procedure:

- A background spectrum of the KBr pellet holder is recorded.
- The KBr pellet containing the sample is placed in the holder and introduced into the spectrometer.
- The infrared spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ .

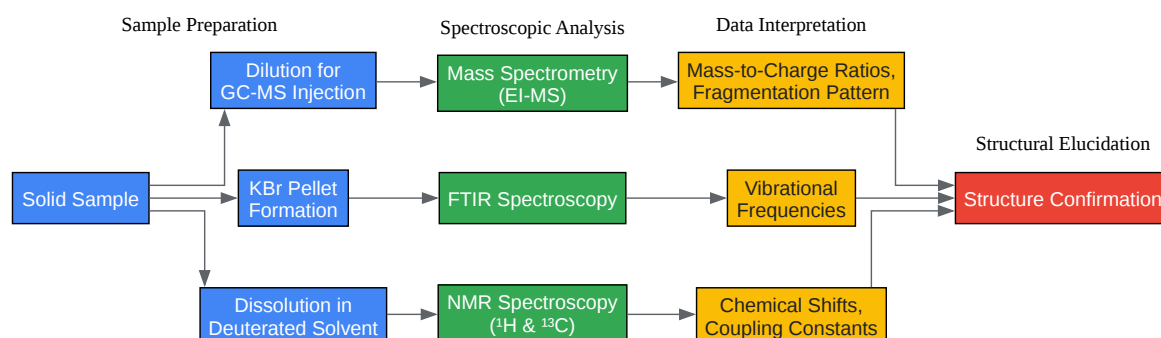
## Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source is used.
- GC Conditions:
  - A suitable capillary column (e.g., HP-5MS) is used for separation.
  - The oven temperature is programmed to start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure proper elution of the compound.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) is performed at a standard energy of 70 eV.
  - Ion Source Temperature: Maintained at a consistent temperature, for example, 230 °C.
  - Mass Analyzer: A quadrupole mass analyzer is commonly used.
  - Scan Range: The mass-to-charge ratio ( $m/z$ ) is scanned over a range that includes the expected molecular ion and fragments (e.g.,  $m/z$  40-300).

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **2-Phenyl-2-(2-pyridyl)acetonitrile**.



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Caption: Workflow for the spectroscopic analysis of organic compounds.

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